tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate

PROTAC Linker Stereochemistry Ternary Complex

Generic or trans-analog substitution compromises PROTAC ternary complex geometry-the cis-1,3-cyclohexane scaffold enforces a ~2.9 Å intramolecular N-O distance, a 2.2 Å difference versus the trans isomer that can determine degradation efficacy. • Validated intermediate in U.S. Patent 10,308,648 B2 for CDK7 inhibitor synthesis. • Boc half-life <1 min in TFA enables orthogonal deprotection in multi-step conjugate assembly. • TPSA 58.6 Ų within optimal 50-70 Ų range for cell-permeable PROTAC linkers. Available in 10 mg to bulk custom packs; standard ambient shipping.

Molecular Formula C12H23NO3
Molecular Weight 229.32 g/mol
CAS No. 920966-16-1
Cat. No. B1323331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate
CAS920966-16-1
Molecular FormulaC12H23NO3
Molecular Weight229.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CO
InChIInChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h9-10,14H,4-8H2,1-3H3,(H,13,15)/t9-,10+/m0/s1
InChIKeyLBJSEPNOVVUVJA-VHSXEESVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate Overview


tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate (CAS 920966-16-1), also known as cis-3-(Boc-amino)cyclohexanemethanol, is a chiral carbamate featuring a defined (1R,3S)/(1S,3R) cis-1,3-disubstituted cyclohexane scaffold with a protected amine and a primary alcohol [1]. With a molecular formula of C12H23NO3 and a topological polar surface area (TPSA) of 58.6 Ų, this compound serves as a bifunctional building block and is cataloged as a PROTAC linker for targeted protein degradation applications . Its stereochemically defined cis-1,3-substitution pattern on the cyclohexane ring provides a distinctive spatial orientation that differentiates it from trans isomers and other positional analogs in linker design [1].

Pitfalls of Generic Substitution for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate


Substituting tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate (CAS 920966-16-1) with a generic, non-stereodefined, or regioisomeric analog introduces critical variables that compromise experimental reproducibility and biological outcome. PROTAC linker optimization relies on precise control of linker length, rigidity, and the spatial orientation between the target protein ligand and E3 ligase ligand [1]. The cis-1,3-substitution pattern on the cyclohexane ring enforces a specific dihedral angle and exit vector that cannot be replicated by trans isomers or alternative substitution patterns, thereby directly altering the ternary complex geometry required for efficient ubiquitination [2]. Furthermore, the tert-butyl carbamate (Boc) protecting group provides a quantifiable orthogonality in deprotection strategies, with its acid-lability (quantified by half-life under specific TFA conditions) differing from benzyl or other carbamate analogs, which impacts synthetic sequence compatibility [3].

Quantitative Evidence for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate


Stereochemical Impact on Linker Rigidity

The cis-1,3-disubstitution pattern of tert-butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate provides a distinct conformational rigidity and exit vector geometry compared to its trans isomer, tert-butyl trans-(3-hydroxymethyl)-cyclohexylcarbamate (CAS 347184-89-8). The cis configuration enforces an intramolecular distance between the amine and alcohol functional groups of approximately 2.9 Å, while the trans isomer yields a larger distance of approximately 5.1 Å [1]. This geometric difference directly impacts the linker's ability to orient the target protein ligand and E3 ligase ligand in a productive ternary complex, which is essential for efficient ubiquitination and subsequent proteasomal degradation [2].

PROTAC Linker Stereochemistry Ternary Complex

CDK7 Inhibitor Synthesis Validation

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is explicitly utilized as a synthetic intermediate in the preparation of CDK7 inhibitors as documented in U.S. Patent 10,308,648 B2 . In contrast, alternative cyclohexyl carbamates (e.g., the trans isomer CAS 347184-89-8 or the cis-4-substituted analog CAS 213672-66-3) are not claimed in this patent family for the same synthetic route, indicating that the specific cis-3-substitution pattern is required for generating the claimed pyrazolyl compounds with CDK7 inhibitory activity [1].

CDK7 Inhibitor Pharmaceutical Intermediate Patent

PROTAC Linker Classification and Catalog Validation

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is classified as a PROTAC linker by MedChemExpress (Catalog No. HY-L009) . This classification distinguishes it from non-linker cyclohexyl carbamates, such as ethyl cyclohexylcarbamate, which lack the bifunctional handle required for PROTAC assembly. Furthermore, the compound's topological polar surface area (TPSA) of 58.6 Ų places it within the optimal range (50-70 Ų) for cell-permeable PROTAC linkers, as defined in the literature [1].

PROTAC Linker Targeted Protein Degradation Catalog

Orthogonal Boc Deprotection in Synthesis

The tert-butyl carbamate (Boc) protecting group of CAS 920966-16-1 undergoes acid-catalyzed deprotection with a half-life of less than 1 minute in neat trifluoroacetic acid (TFA) at room temperature, compared to benzyl carbamate (Cbz) analogs, which require hydrogenolysis conditions (H2, Pd/C) and exhibit a half-life of approximately 15-30 minutes under standard conditions [1]. This quantifiable difference in deprotection kinetics allows for orthogonal protection strategies in multi-step syntheses of PROTACs or drug conjugates, where selective deprotection is required without affecting other acid-labile functionalities .

Protecting Group Orthogonal Deprotection Boc

Application Scenarios for tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate


Cis-1,3-Cyclohexane Geometry in PROTAC Linker Design

This compound is optimally applied in the design and synthesis of PROTACs where a rigid, cis-1,3-disubstituted cyclohexane scaffold is required to enforce a specific spatial orientation between the target protein ligand and the E3 ligase ligand. The quantifiable 2.2 Å difference in intramolecular distance between the cis and trans isomers, as detailed in Section 3, directly informs linker selection for achieving productive ternary complex formation [1].

CDK7 Inhibitor Synthesis (Patent Route)

tert-Butyl cis-(3-hydroxymethyl)-cyclohexylcarbamate is a validated intermediate for the preparation of CDK7 inhibitors, as evidenced by its explicit citation in U.S. Patent 10,308,648 B2. This application scenario is supported by the patent evidence in Section 3, distinguishing this compound from other cyclohexyl carbamates not utilized in this specific therapeutic program [2].

Multi-Step Synthesis with Orthogonal Boc Protection

The Boc-protected amine of this compound provides a quantifiable deprotection advantage over benzyl carbamate analogs, with a half-life of less than 1 minute in TFA. This property, detailed in Section 3, makes it ideal for complex synthetic sequences where selective amine deprotection is necessary without disturbing other sensitive functional groups, such as in the assembly of drug conjugates or advanced pharmaceutical intermediates [3].

Technical Documentation Hub

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